Naphthalen-1-yl(diphenyl)arsane
Description
Properties
CAS No. |
21498-52-2 |
|---|---|
Molecular Formula |
C22H17As |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
naphthalen-1-yl(diphenyl)arsane |
InChI |
InChI=1S/C22H17As/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |
InChI Key |
GAKATAIRMQTGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Organoarsenic Compounds
Dimethyl(diphenyl)plumbane (CAS: 42169-20-0)
- Structure : Substitutes arsenic with lead (Pb) and replaces naphthalene with methyl groups.
- Properties : Lead’s larger atomic radius and higher metallic character result in weaker covalent bonds compared to arsenic analogs. This compound is primarily studied for its catalytic and semiconductor applications .
- Key Difference : The substitution of As with Pb alters electronic conductivity and toxicity profiles.
[Diphenylarsinothioylsulfanyl(diphenyl)plumbyl] sulfanyl-diphenyl-sulfanylidene-λ<sup>5</sup>-arsane (CAS: 89901-39-3)
- Structure : Contains both arsenic and lead atoms, with additional sulfanyl groups.
- Applications: Used in exploratory studies of hybrid organometallic frameworks. The dual presence of As and Pb creates complex redox behavior .
- Key Difference : The inclusion of sulfur enhances ligand versatility but complicates synthesis.
Phosphine Analogs
Diphenyl(4-adamantylphenyl)phosphine (AdTPP)
- Structure : Replaces arsenic with phosphorus and substitutes one phenyl group with a bulky adamantylphenyl moiety.
- Host-Guest Interactions : Exhibits a high association constant (Kf ≈ 2 × 10<sup>2</sup>) in supercritical CO2 (scCO2), attributed to steric bulk and moderate polarity .
- Key Difference: Phosphorus analogs generally exhibit stronger σ-donor capabilities than arsenic analogs, influencing catalytic activity.
Naphthalene Derivatives
2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate
- Structure : Naphthalene core with carbamate and trichlorophenyl substituents.
- Biological Activity: Demonstrates nanomolar MIC values (18–64 nM) against Staphylococcus aureus and MRSA, with activity dependent on lipophilicity and chain length .
- Key Difference : Functionalization with carbamate groups enhances antimicrobial properties, unlike the arsenic-based Naphthalen-1-yl(diphenyl)arsane.
Data Table: Comparative Analysis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Naphthalen-1-yl(diphenyl)arsane, and how can purity be validated?
- Methodology : Synthesis typically involves reacting naphthalene derivatives with diphenylarsine under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the arsenic center. Purification via recrystallization or column chromatography is recommended, followed by characterization using NMR and NMR to confirm structural integrity . For arsenic-specific validation, elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) should be employed.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing aromatic proton environments and confirming substituent positions. Infrared (IR) spectroscopy can identify As-C bonding vibrations (~500–600 cm). Single-crystal X-ray diffraction remains the gold standard for resolving bond lengths and angles, particularly for arsenic’s unique stereoelectronic effects .
Q. How should researchers design preliminary toxicity studies for arsenic-containing organoarsenicals?
- Methodology : Follow inclusion criteria from toxicological profiles (e.g., inhalation, oral, dermal exposure routes) using rodent models. Systemic endpoints should include hepatic, renal, and hematological effects. Dose-response studies must adhere to OECD guidelines, with arsenic speciation analysis (e.g., HPLC-ICP-MS) to differentiate parent compounds from metabolites .
Advanced Research Questions
Q. What distinguishes the coordination chemistry of this compound from phosphine analogs in catalysis?
- Methodology : Compared to phosphines, arsanes exhibit weaker σ-donor but stronger π-acceptor properties, altering metal-ligand bond strengths. Use X-ray absorption spectroscopy (XAS) to compare coordination geometries in metal complexes (e.g., Pd or Pt). Catalytic efficiency in cross-coupling reactions can be benchmarked against triphenylphosphine, with turnover numbers (TONs) quantified via GC-MS .
Q. How can computational modeling resolve contradictions in reported arsenic-carbon bond lengths?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) optimize molecular geometry and predict bond parameters. Hirshfeld surface analysis of crystallographic data (e.g., from SHELXL-refined structures) identifies steric clashes or intermolecular interactions that may distort bond lengths . Compare results with experimental X-ray datasets to validate models.
Q. What strategies mitigate challenges in crystallizing arsenic-containing compounds for structural studies?
- Methodology : Co-crystallization with heavy atoms (e.g., iodine) improves X-ray diffraction quality. For twinned crystals, use SHELXL’s TWIN/BASF commands for refinement. High-resolution synchrotron data (λ < 1 Å) enhances arsenic anomalous scattering, critical for phasing in low-symmetry space groups .
Q. How do steric and electronic modifications of the naphthalene ring influence the compound’s reactivity?
- Methodology : Introduce substituents (e.g., halogens, methyl groups) at the naphthalene 2- or 4-positions via Suzuki-Miyaura cross-coupling. Compare reaction kinetics in hydrogenation or oxidation assays using stopped-flow spectroscopy. Hammett plots correlate substituent effects with reaction rates .
Data Contradiction Analysis
-
Discrepancy : Conflicting reports on arsenic’s oxidation state in catalytic cycles.
- Resolution : Use X-ray photoelectron spectroscopy (XPS) to directly measure As oxidation states in pre- and post-reaction samples. Couple with cyclic voltammetry to track redox activity .
-
Discrepancy : Variability in toxicity outcomes across species.
- Resolution : Conduct comparative metabolomics (LC-MS/MS) to identify species-specific metabolic pathways. Cross-reference with genomic databases for arsenic-detoxification gene polymorphisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
